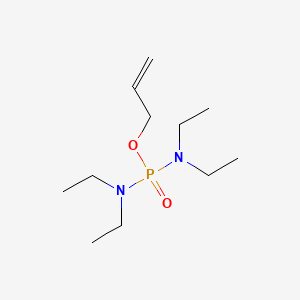

Allyl tetraethyldiamidophosphate

Description

The exact mass of the compound this compound is 248.16536504 g/mol and the complexity rating of the compound is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[diethylamino(prop-2-enoxy)phosphoryl]-N-ethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N2O2P/c1-6-11-15-16(14,12(7-2)8-3)13(9-4)10-5/h6H,1,7-11H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRFSLMXTFGVGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(=O)(N(CC)CC)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226188 | |

| Record name | Allyl tetraethyldiamidophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75219-49-7 | |

| Record name | Phosphorodiamidic acid, tetraethyl-, 2-propenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75219-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl tetraethyldiamidophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075219497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl tetraethyldiamidophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl tetraethyldiamidophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Allyl Tetraethyldiamidophosphate

Established Synthetic Pathways to Phosphorodiamidates

Condensation Reactions Involving Phosphoryl Halides

A primary and well-established method for synthesizing phosphorodiamidates involves the use of phosphoryl halides, most commonly phosphorus oxychloride (POCl3). nih.govnih.govnih.gov This method is characterized by the reaction of a phosphoryl halide with an amine. Historically, this approach has been used since the early 20th century, where phosphoryl trichloride (B1173362) was treated with phenol (B47542) and then reacted with ammonia (B1221849) or a primary amine to form phosphorodiamidates. nih.gov

The general mechanism involves the nucleophilic attack of the amine on the phosphorus center of the phosphoryl halide, leading to the displacement of a halide ion. This process can be repeated to substitute multiple halide atoms, resulting in the formation of the desired phosphorodiamidate. The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. nih.govnih.govresearchgate.net

Utilization of Phosphorus Oxychloride Precursors

Phosphorus oxychloride (POCl3) is a key precursor in the synthesis of phosphorodiamidates. nih.govnih.govnih.govresearchgate.net It can be prepared through several methods, including the oxidation of phosphorus trichloride (PCl3) with oxygen or the reaction of phosphorus pentachloride (PCl5) with phosphorus pentoxide (P4O10). byjus.com

In a typical synthesis, the nucleoside or another starting molecule is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) and treated with phosphorus oxychloride in the presence of a base like triethylamine. nih.gov This generates a phosphorodichloridate intermediate, which is then reacted with an excess of the desired amine to yield the final phosphorodiamidate product. nih.gov This method has been successfully applied to the synthesis of various phosphorodiamidate derivatives, including those with antiviral and anticancer properties. nih.gov

Novel and Green Synthesis Approaches

Catalyst-Free One-Pot Synthesis Techniques

In an effort to develop more efficient and environmentally friendly methods, catalyst-free, one-pot synthesis techniques for phosphoramidates have been developed. researchgate.net One such method involves the reaction of organic halides with sodium azide (B81097) and a trialkyl phosphite (B83602) at room temperature. researchgate.net This approach avoids the use of hazardous organic azides and metal catalysts. researchgate.net The reaction proceeds well with a variety of substrates, including benzyl (B1604629) and allyl halides, producing good to excellent yields of the corresponding phosphoramidates. researchgate.net

Environmentally Benign Reaction Conditions

A significant advancement in the synthesis of phosphoramidates is the use of environmentally benign reaction conditions. researchgate.net Research has shown that using a mixture of ethanol (B145695) and water as a solvent can lead to high yields of phosphoramidates. researchgate.net This "green" solvent system is a major advantage over traditional methods that often rely on hazardous organic solvents. researchgate.net The reaction can be carried out without a catalyst, further enhancing its environmental credentials. researchgate.net It has been observed that triethylphosphite generally shows better reactivity than trimethylphosphite in these aqueous-ethanolic systems. researchgate.net

Derivatization Strategies from Precursor Compounds

The derivatization of precursor compounds is a versatile strategy for synthesizing a wide range of phosphorodiamidates. One common approach involves the use of phosphoramidite (B1245037) chemistry, which is widely employed in the synthesis of oligonucleotides. umich.eduyoutube.combiolytic.com In this method, a phosphoramidite monomer is activated and coupled to a growing chain on a solid support. youtube.combiolytic.com This allows for the sequential addition of different groups, leading to the creation of diverse phosphorodiamidate structures. This technique has been adapted for the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs), which have applications in gene silencing. nih.govchemrxiv.orgnih.govchemrxiv.org

Another derivatization strategy is the H-phosphonate method, which has also been used for the synthesis of PMOs on a solid support. researchgate.net This method provides an alternative route to these complex molecules. The development of new coupling agents and deprotection methods continues to improve the efficiency and applicability of these derivatization strategies. chemrxiv.orgchemrxiv.org

Allylic Functionalization in Amidophosphate Synthesis

The introduction of the allyl group is a critical step that can be achieved through various synthetic strategies. One common approach involves the reaction of a suitable phosphoryl chloride precursor with allyl alcohol. A plausible route for the synthesis of Allyl tetraethyldiamidophosphate would involve the reaction of tetraethyldiamidophosphoryl chloride with allyl alcohol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, methods involving the direct functionalization of allylic C-H bonds represent a more advanced approach. rsc.org While often applied to hydrocarbons, the principles can be adapted to the synthesis of organophosphorus compounds. rsc.org Catalytic systems, often employing transition metals like palladium or rhodium, can facilitate the coupling of a phosphoramidate (B1195095) moiety with an allyl source. rsc.orgwixsite.com For instance, a reaction could be envisioned between a precursor bearing a P-H bond and an activated allyl substrate.

A general representation of the synthesis can be depicted as: (Et₂N)₂P(O)Cl + CH₂=CHCH₂OH → (Et₂N)₂P(O)OCH₂CH=CH₂ + HCl

The reaction conditions for such a synthesis are crucial and would typically involve an inert solvent and a specific temperature range to ensure optimal yield and minimize side reactions. A study on the synthesis of related allyl phosphates highlights the importance of maintaining low temperatures, often below 25°C, to prevent the formation of undesirable byproducts like allyl chlorides. google.com

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound

| Parameter | Value/Condition | Rationale |

| Reactants | Tetraethyldiamidophosphoryl chloride, Allyl alcohol | Precursors for the phosphorodiamidate and allyl groups. |

| Solvent | Dichloromethane or Tetrahydrofuran | Inert solvents to facilitate the reaction without interference. |

| Base | Triethylamine or Pyridine | To scavenge the HCl byproduct and drive the reaction forward. google.com |

| Temperature | 0°C to Room Temperature | To control the reaction rate and minimize side product formation. google.com |

| Reaction Time | 2-12 hours | Dependent on temperature and reactant concentrations. |

Purification and Isolation Techniques in Phosphoramidate Synthesis

The crude product obtained from the synthesis of phosphoramidates like this compound is often a mixture containing unreacted starting materials, byproducts, and the desired compound. Therefore, a robust purification strategy is essential to isolate the product with high purity.

Classical methods for the purification of phosphoramidites and related compounds often involve silica (B1680970) gel column chromatography. google.com However, the sensitivity of many phosphoramidites to degradation on silica gel can lead to reduced yields, especially during scale-up operations. google.com To mitigate this, the eluent is often supplemented with a small amount of a base like triethylamine to prevent hydrolysis. nih.gov

An alternative and often more scalable approach is a two-stage extraction process. google.com This technique involves dissolving the crude phosphoramidite in a polar solvent to create a polar phase. This phase is then washed with a nonpolar (apolar) solvent to remove less polar impurities. Subsequently, the polarity of the aqueous phase is increased by adding water, and the desired phosphoramidite product is then extracted into a second portion of a nonpolar solvent, leaving more polar impurities behind in the aqueous phase. google.com

Table 2: Comparison of Purification Techniques for Phosphoramidates

| Technique | Advantages | Disadvantages |

| Silica Gel Chromatography | High resolution for separating closely related compounds. | Potential for product degradation on silica; challenges in scaling up. google.com |

| Extraction | Scalable; avoids issues with silica gel degradation. google.com | May not provide the same level of resolution as chromatography for all impurities. |

The choice of purification method depends on the specific impurities present, the scale of the synthesis, and the required final purity of the this compound. For laboratory-scale synthesis aimed at high purity, a combination of extraction followed by flash column chromatography might be employed.

Mechanistic Studies of Allyl Tetraethyldiamidophosphate Reactions

Reactivity of the Allylic Moiety

The carbon-carbon double bond in the allyl group is a site of high electron density, influencing the reactivity of the adjacent methylene (B1212753) group. This moiety can participate in a variety of reactions including substitutions, radical processes, and pericyclic rearrangements.

Nucleophilic substitution reactions involving allylic substrates can proceed through several mechanisms where the double bond shifts, a phenomenon known as an allylic rearrangement. wikipedia.org In these reactions, the nucleophile attacks the γ-carbon of the allyl system, leading to the migration of the double bond and expulsion of the leaving group from the α-carbon.

SN2' Reaction: This is a bimolecular pathway where the nucleophile attacks the double bond's terminal carbon in a concerted fashion, forcing the π-electrons to shift and displace the leaving group. For Allyl tetraethyldiamidophosphate, a nucleophile would attack the C3 carbon, leading to the formation of a new bond and the cleavage of the C1-O bond, with the double bond shifting to the C1-C2 position. The transition state involves the simultaneous attack of the nucleophile and departure of the tetraethyldiamidophosphate group. wikipedia.org

SN1' Reaction: This unimolecular mechanism involves the initial departure of the leaving group to form a resonance-stabilized allylic cation. This cation has positive charge distributed across both the α and γ carbons. A subsequent attack by a nucleophile can occur at either position. Attack at the γ-carbon results in the rearranged product. The stability of the carbocation intermediate is a key factor in this pathway. wikipedia.org

SNi' Reaction: This is an internal nucleophilic substitution with rearrangement. It is less common but can occur under specific conditions, often involving the leaving group itself or a reagent that can coordinate with it, facilitating an intramolecular attack at the γ-position.

The prevalence of these rearranged substitution pathways over direct SN2 substitution is enhanced when there is significant steric hindrance at the α-carbon, making a direct backside attack difficult. wikipedia.org

Table 1: Comparison of Allylic Substitution Mechanisms

| Mechanism | Molecularity | Intermediate | Key Feature |

| SN1' | Unimolecular | Allylic Cation | Formation of a resonance-stabilized carbocation. |

| SN2' | Bimolecular | Pentacoordinate TS | Concerted attack of nucleophile and departure of leaving group. |

| SNi' | Unimolecular | Cyclic TS | Intramolecular attack, often involving the leaving group. |

The allylic position is particularly susceptible to radical reactions due to the stability of the resulting allylic radical. The unpaired electron in an allylic radical can be delocalized over the three-carbon system through resonance, which significantly lowers its energy and increases its stability compared to a simple alkyl radical. youtube.com

A common example of an allylic radical reaction is bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator. The mechanism proceeds via a chain reaction:

Initiation: A small amount of initiator generates bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the allylic position of this compound. This is the rate-determining step and forms a resonance-stabilized allylic radical. This radical then reacts with Br₂, or NBS itself, to form the allylic bromide and regenerate a bromine radical, which continues the chain. masterorganicchemistry.com

Because the intermediate is a resonance hybrid, the bromine atom can add to either the α- or γ-carbon, potentially leading to a mixture of products, including the rearranged allylic bromide. masterorganicchemistry.com The reaction of organophosphorus radicals with alkenes has also been studied, showing that phosphorus-centered radicals can add across double bonds. researchgate.netprinceton.edu

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The allyl group is a common participant in these transformations, particularly in sigmatropic rearrangements. imperial.ac.ukmsu.edu

While a classic Claisen rearrangement involves an allyl vinyl ether, analogous rsc.orgrsc.org-sigmatropic rearrangements are well-documented for organophosphorus compounds containing allylic groups. organicchemistrydata.org For instance, allylic phosphorimidates, which are structurally related to the diamidophosphate (B1260613) moiety, undergo thermal rsc.orgrsc.org-rearrangement to yield allylic phosphoramidates. nih.gov Similarly, the Overman rearrangement is a well-known rsc.orgrsc.org-sigmatropic rearrangement of allylic trichloroacetimidates to form allylic trichloroacetamides, highlighting the propensity of allylic systems with nitrogen substituents to undergo this type of transformation. organic-chemistry.org

These reactions are governed by the Woodward-Hoffmann rules and typically proceed through a highly ordered, chair-like six-membered transition state. imperial.ac.uk This stereospecificity allows for the predictable transfer of chirality. In the context of this compound, a hypothetical rsc.orgrsc.org-rearrangement would involve the concerted reorganization of six electrons, leading to the migration of the phosphoryl group from the oxygen to the γ-carbon of the allyl moiety, with a corresponding shift of the double bond.

Phosphoryl Group Reactivity and Transfer Mechanisms

The phosphorus atom in this compound is electrophilic and serves as a key center for reactivity, particularly in phosphoryl transfer reactions. These reactions are fundamental in many biological and synthetic processes. scispace.com

Nucleophilic substitution at the pentavalent phosphorus center is a primary reaction pathway for the phosphoryl group. These reactions can proceed through two main mechanisms:

Concerted (SN2-type) Mechanism: In this pathway, the nucleophile attacks the phosphorus center, forming a bond while simultaneously breaking the P-O bond to the leaving group (the allyloxy group). The reaction proceeds through a single pentacoordinate transition state, typically with a trigonal bipyramidal geometry. researchgate.netthieme-connect.de For this to occur via a backside attack, the nucleophile approaches opposite to the leaving group. scispace.com

Stepwise (Addition-Elimination) Mechanism: This mechanism involves the formation of a metastable pentacoordinate intermediate, which is also typically a trigonal bipyramidal structure. The nucleophile first adds to the phosphorus center to form this intermediate. In a subsequent step, the leaving group is eliminated to give the final product. scispace.comresearchgate.net This pathway is more likely if the resulting pentacoordinate intermediate is particularly stable. thieme-connect.de

The choice between these mechanisms depends on several factors, including the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. thieme-connect.de

Table 2: Factors Influencing the Mechanism of Nucleophilic Substitution at Phosphorus

| Factor | Favors Concerted (SN2-type) | Favors Stepwise (Addition-Elimination) |

| Leaving Group | Good leaving group (stable anion) | Poor leaving group |

| Nucleophile | Strong nucleophile | Good nucleophile |

| Phosphorus Substituents | Sterically unhindered | Groups that stabilize a pentacoordinate structure (e.g., in a five-membered ring) |

| Solvent | Aprotic solvents | Solvents that can stabilize intermediates |

The two tetraethylamido groups attached to the phosphorus atom have a profound impact on the reactivity of the phosphoryl center. The nitrogen atoms can donate electron density to the phosphorus atom through pπ-dπ bonding or resonance, which has several consequences:

Reduced Electrophilicity: The electron-donating character of the nitrogen atoms increases the electron density on the phosphorus atom, making it less electrophilic and therefore less susceptible to nucleophilic attack compared to, for example, a phosphate (B84403) ester with alkoxy groups.

Stabilization of Positive Charge: The diamido substituents can stabilize any developing positive charge on the phosphorus atom in the transition state.

Steric Hindrance: The bulky ethyl groups on the nitrogen atoms provide significant steric shielding around the phosphorus center, which can hinder the approach of nucleophiles. This steric effect can influence the reaction rate and may favor attack at less-hindered positions, such as the allylic moiety.

Metal-Catalyzed Transformations

The allyl group of this compound is susceptible to a variety of metal-catalyzed transformations, which are fundamental in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have been extensively studied and offer a powerful tool for the functionalization of allylic compounds.

Palladium-Catalyzed Allylation Reactions (Tsuji-Trost Type) and π-Allyl Complexes

The Tsuji-Trost reaction, a palladium-catalyzed substitution, is a cornerstone of modern organic synthesis, allowing for the reaction of a wide range of nucleophiles with substrates bearing an allylic leaving group. wikipedia.org In the case of this compound, the tetraethyldiamidophosphate moiety serves as an effective leaving group, facilitating the formation of a key intermediate: the π-allyl palladium complex.

The catalytic cycle begins with the coordination of a zerovalent palladium species, typically Pd(0), to the double bond of the allyl group in this compound, forming an η² π-allyl-Pd(0) complex. wikipedia.orgorganic-chemistry.org This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond, leading to the expulsion of the tetraethyldiamidophosphate anion and the formation of a cationic η³ π-allyl-Pd(II) complex. wikipedia.orgorganic-chemistry.orgnrochemistry.com This π-allyl complex is electrophilic and is the central reactive species in the Tsuji-Trost reaction. wikipedia.orgrsc.org

The formation of this complex is often facilitated by the use of phosphine (B1218219) ligands, which stabilize the palladium catalyst and enhance its reactivity. wikipedia.orgnih.gov The versatility of the π-allyl palladium scaffold allows for the accommodation of a diverse range of phosphine ligands, including both bulky, electron-rich ligands and bidentate phosphines. matthey.com The choice of ligand can significantly influence the reaction's efficiency and selectivity. wikipedia.org

Once the π-allyl palladium complex is formed, it readily reacts with a broad spectrum of nucleophiles. wikipedia.orgsnnu.edu.cn These can include "soft" nucleophiles like malonates, enolates, amines, and phenols, as well as "hard" nucleophiles. wikipedia.orgorganic-chemistry.org The nucleophilic attack typically occurs at one of the terminal carbons of the allyl system, regenerating a Pd(0) catalyst that can re-enter the catalytic cycle. wikipedia.orgnrochemistry.com This catalytic nature makes the Tsuji-Trost reaction highly efficient. nih.gov The reaction generally proceeds under mild conditions and demonstrates high regioselectivity, with the nucleophile preferentially attacking the less sterically hindered position of the unsymmetrical allyl system. organic-chemistry.orgnrochemistry.com

The utility of phosphate leaving groups, such as the tetraethyldiamidophosphate in the title compound, has been demonstrated in various palladium-catalyzed allylic alkylations. For instance, diethyl and diphenyl phosphate groups have proven effective in reactions involving azlactone pronucleophiles, highlighting the feasibility of using phosphate-derived leaving groups in these transformations. thieme-connect.com

| Step | Description | Intermediate/Product |

| 1. Coordination | A Pd(0) catalyst coordinates to the allyl double bond. | η² π-allyl-Pd(0) complex |

| 2. Oxidative Addition | The palladium atom inserts into the C-O bond, displacing the leaving group. | η³ π-allyl-Pd(II) complex + [N(C₂H₅)₂]₂P(O)O⁻ |

| 3. Nucleophilic Attack | A nucleophile attacks a terminal carbon of the π-allyl ligand. | Allylated product + η² π-allyl-Pd(0) complex |

| 4. Decomplexation | The Pd(0) catalyst is released to continue the cycle. | Final allylated product + Pd(0) catalyst |

Stereochemical Aspects of Allylic Transformations

The oxidative addition of Pd(0) to the allylic substrate proceeds with inversion of configuration at the carbon atom bearing the leaving group. nrochemistry.com Following this, the stereochemical course of the reaction is determined by the nature of the attacking nucleophile. wikipedia.org

Conversely, "hard" nucleophiles (from conjugate acids with pKa > 25) tend to attack the palladium center first in an "inner-sphere" mechanism. organic-chemistry.orgthieme-connect.com This is followed by reductive elimination, which occurs with retention of configuration relative to the π-allyl complex. The combination of the initial inversion during oxidative addition and this retentive reductive elimination leads to a net inversion of stereochemistry in the final product. wikipedia.org

This predictable stereochemical outcome is a powerful feature of the Tsuji-Trost reaction, enabling the synthesis of chiral molecules with high enantioselectivity, especially when chiral phosphine ligands are employed. wikipedia.orgsnnu.edu.cn These chiral ligands create a chiral environment around the palladium center, influencing the facial selectivity of the nucleophilic attack and allowing for asymmetric induction. nih.gov

Enzymatic or Biocatalytic Transformations of Allyl Derivatives

While specific enzymatic transformations of this compound are not extensively documented, the reactivity of the allyl group makes it a potential substrate for various biocatalytic reactions, particularly oxidations. Enzymes offer highly selective and environmentally benign alternatives to traditional chemical methods. uni-stuttgart.deacs.org

Oxidative Cleavage Mechanisms

The enzymatic cleavage of allyl groups can be achieved through oxidative processes. While direct enzymatic cleavage of the allyl ether bond in a manner analogous to chemical deprotection methods is one possibility, acs.orgorganic-chemistry.org a more common biocatalytic transformation of the allyl moiety itself is oxidative cleavage. This often proceeds through initial enzymatic oxidation of the double bond.

One potential pathway involves enzymatic epoxidation of the allyl double bond, followed by hydrolysis of the resulting epoxide to a diol, which can then be further oxidized and cleaved. Another route could involve enzymatic processes that lead to the formation of an enol ether, which can then be hydrolyzed. nih.gov For instance, some glycosidases operate through elimination mechanisms, forming unsaturated intermediates that are subsequently hydrated. nih.gov While these are examples from glycoside chemistry, the principles of enzymatic elimination and hydration could potentially be applied to other types of substrates.

Hydroxylation Pathways

A more prominent and well-studied biocatalytic transformation of allylic compounds is hydroxylation. uni-stuttgart.denih.gov This reaction introduces a hydroxyl group at the allylic position, a valuable transformation for the synthesis of fine chemicals and pharmaceutical intermediates. uni-stuttgart.de

Cytochrome P450 monooxygenases (CYPs) are a key class of enzymes capable of performing this transformation with high regio- and stereoselectivity. uni-stuttgart.denih.gov These enzymes utilize atmospheric oxygen and a heme cofactor to activate a C-H bond at the allylic position. uni-stuttgart.de The catalytic cycle generally involves the formation of a high-valent iron-oxo species that abstracts a hydrogen atom from the substrate, followed by radical recombination to yield the hydroxylated product. nih.gov

For example, P450 enzymes from various bacterial sources, such as Streptomyces and Nocardia, have been shown to be effective in the allylic hydroxylation of terpenes. uni-stuttgart.de Engineered P450s, such as mutants of P450BM3, have also been developed to catalyze the allylic hydroxylation of a range of substrates, including ω-alkenoic acids and esters, with high conversion and selectivity. nih.gov

Unspecific peroxygenases (UPOs) represent another class of enzymes that can catalyze allylic oxidations. acs.org These enzymes utilize hydrogen peroxide to perform selective oxyfunctionalization reactions. UPOs have been successfully employed for the allylic oxidation of substituted cyclohexenes, demonstrating high chemo- and regioselectivity. acs.org

The potential for these enzymatic systems to act on allyl derivatives suggests that this compound could, in principle, undergo biocatalytic hydroxylation at the C-3 position of the allyl group.

| Enzyme Class | Example Enzyme(s) | Substrate Type | Transformation |

| Cytochrome P450 | CYP154A, CYP154E1 | Terpenes (e.g., Geraniol) | Regioselective allylic hydroxylation |

| Cytochrome P450 | P450BM3 mutants (e.g., A74G/L188G) | ω-Alkenoic acids and esters | Selective allylic hydroxylation |

| Unspecific Peroxygenase | CmaUPO-I, CabUPO-III | Substituted cyclohexenes | Enantioselective allylic hydroxylation and oxidation |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For Allyl tetraethyldiamidophosphate, a complete NMR analysis would involve a suite of experiments.

Application of ¹H, ¹³C, and ³¹P NMR for Structural Assignment

¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the allyl group and the four ethyl groups. The vinyl protons of the allyl moiety would appear in the downfield region (typically 5-6 ppm) and would exhibit complex splitting patterns due to cis, trans, and geminal coupling. The methylene (B1212753) protons adjacent to the oxygen would likely resonate around 4.0-4.5 ppm, showing coupling to the vinyl protons. The methylene protons of the ethyl groups, being attached to nitrogen, would appear as quartets around 3.0-3.5 ppm, coupled to the methyl protons, which would in turn appear as triplets further upfield (around 1.0-1.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. The olefinic carbons of the allyl group would be expected in the 115-140 ppm range. The carbon of the CH₂ group attached to the oxygen would be found around 60-70 ppm. The methylene carbons of the ethyl groups would resonate in the 40-50 ppm region, while the terminal methyl carbons would appear at higher field, typically 10-20 ppm.

³¹P NMR: Phosphorus-31 NMR is particularly crucial for phosphorus-containing compounds. For this compound, a single resonance would be expected in the phosphoramidate (B1195095) region of the ³¹P NMR spectrum. The chemical shift of this signal would be indicative of the electronic environment around the phosphorus atom.

Advanced 2D NMR Experiments for Connectivity Determination

To definitively establish the molecular structure, two-dimensional (2D) NMR experiments would be required.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks, confirming the connectivity within the allyl and ethyl groups. For example, cross-peaks would be observed between the vinyl protons and the allylic methylene protons, as well as between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the allyl group to the phosphorus atom via the oxygen, and the ethyl groups to the phosphorus atom via the nitrogen atoms. For instance, correlations would be expected between the allylic methylene protons and the phosphorus atom, and between the ethyl group protons and the phosphorus atom.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the alkyl and vinyl groups (around 2850-3100 cm⁻¹), a C=C stretching vibration for the allyl group (around 1645 cm⁻¹), and a prominent P=O stretching band (typically in the 1200-1300 cm⁻¹ region). C-N and P-N stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C double bond, being more polarizable, would likely give a strong signal in the Raman spectrum.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. For this compound (C₁₁H₂₅N₂O₂P), the calculated monoisotopic mass is 248.165365 Da. Current time information in Dallas, TX, US. An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition of the molecule. Current time information in Dallas, TX, US.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. While no specific experimental data exists, predictable fragmentation pathways for this compound would likely involve the loss of the allyl group, cleavage of the P-N bonds leading to the loss of diethylamine (B46881) moieties, and other characteristic fragmentations of the phosphoramidate core. Analysis of these fragments would allow for the reconstruction of the molecular structure.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a target compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), particularly when coupled with Mass Spectrometry (MS), are powerful tools for the analysis of organophosphorus compounds like this compound.

The development of a robust HPLC method is critical for the routine analysis and quality control of this compound. The goal is to achieve adequate separation of the main compound from any potential impurities, starting materials, or byproducts. Both reversed-phase (RP) and normal-phase (NP) chromatography can be explored, though RP-HPLC is more common for non-polar to moderately polar compounds. wikipedia.org

A typical approach to method development for a compound like this compound would involve screening various stationary phases and mobile phase compositions to optimize resolution and peak shape. phenomenex.com Given the structure of this compound, a C18 or C8 column would be a suitable starting point for reversed-phase separations. wikipedia.org The mobile phase would likely consist of a mixture of water or a buffer and an organic modifier such as acetonitrile (B52724) or methanol. wikipedia.org

Key Considerations for HPLC Method Development:

Stationary Phase: The choice of stationary phase is crucial. A C18 column is a good initial choice due to its versatility. wikipedia.orgchromatographyonline.com

Mobile Phase: The ratio of aqueous to organic solvent in the mobile phase will determine the retention time of the analyte. A gradient elution, where the concentration of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities. chromatographyonline.com

pH of Mobile Phase: For ionizable compounds, the pH of the mobile phase can significantly impact retention and peak shape. For this compound, which is not strongly ionizable, a neutral or slightly acidic pH is generally suitable.

Detection: A UV detector is commonly used for HPLC analysis. The wavelength of detection should be chosen to maximize the absorbance of the analyte.

Illustrative HPLC Method Parameters:

Below is a hypothetical data table outlining typical starting parameters for the HPLC analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and would be optimized based on experimental results.

For higher resolution, faster analysis times, and more definitive peak identification, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is the premier technique. nih.gov The use of sub-2 µm particles in UHPLC columns leads to significantly improved separation efficiency compared to traditional HPLC. chromatographyonline.com

When coupled with a mass spectrometer, UHPLC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific and allows for the unambiguous identification of the target compound and its impurities. nih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the parent ion, providing structural information that aids in the confirmation of the compound's identity and the characterization of unknown impurities. nih.gov

Typical UHPLC-MS/MS Workflow:

Separation: The sample is injected into the UHPLC system, where this compound is separated from other components on a C18 or similar column.

Ionization: The eluent from the UHPLC column is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analytes.

Mass Analysis (MS1): The ions are then guided into the mass analyzer, which separates them based on their m/z ratio, generating a full scan mass spectrum.

Fragmentation (MS2): The ion corresponding to this compound can be selectively isolated and fragmented to produce a characteristic fragmentation pattern, confirming its identity.

Hypothetical UHPLC-MS Data for this compound:

| Parameter | Value |

| UHPLC Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 98% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| Expected [M+H]⁺ Ion | m/z 249.1728 |

| Potential Fragments | Fragments corresponding to the loss of the allyl group or diethylamino groups. |

This table contains theoretical values based on the known structure of this compound and general principles of mass spectrometry.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then compared to the theoretical composition calculated from the compound's molecular formula to confirm its empirical formula and assess its purity. uky.edu

For this compound, with the molecular formula C₁₁H₂₅N₂O₂P, the theoretical elemental composition can be precisely calculated. nih.gov An experimental analysis would involve the combustion of a small, accurately weighed sample of the compound. The resulting combustion products (CO₂, H₂O, N₂) are then quantitatively measured to determine the percentage of each element.

Theoretical Elemental Composition of this compound (C₁₁H₂₅N₂O₂P):

The theoretical elemental composition is calculated based on the atomic weights of the constituent elements and the molecular formula of the compound. illinois.edu

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 53.21 |

| Hydrogen | H | 1.008 | 25 | 25.200 | 10.15 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.28 |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.89 |

| Phosphorus | P | 30.974 | 1 | 30.974 | 12.47 |

| Total | 248.307 | 100.00 |

This table presents the calculated theoretical elemental composition of this compound.

An experimental result from an elemental analyzer that closely matches these theoretical percentages would provide strong evidence for the correct elemental composition and high purity of the synthesized compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies of Allyl Tetraethyldiamidophosphate

No specific Density Functional Theory (DFT) studies for this compound have been identified in the surveyed literature. DFT is a common method for investigating the electronic properties of molecules, but its application to this particular compound has not been documented in available research.

Molecular Orbital Analysis and Electronic Properties

A molecular orbital analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is typically conducted as part of DFT studies. Without such studies for this compound, a detailed analysis of its electronic properties and reactivity based on molecular orbitals cannot be provided.

Reaction Pathway Modeling and Transition State Analysis

There is no available research on the modeling of reaction pathways or the analysis of transition states involving this compound. This type of computational investigation is crucial for understanding reaction mechanisms, but has not been applied to this specific compound in the public literature.

Conformational Analysis and Stereochemical Predictions

A thorough conformational analysis and stereochemical predictions for this compound are not present in the available scientific literature. Such studies are important for understanding the three-dimensional structure and isomeric preferences of the molecule.

Molecular Dynamics Simulations

No specific molecular dynamics simulations for this compound interacting with other molecules or in various solvent environments have been found. Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, and this information is not available for the specified compound.

Table of Mentioned Compounds

Since no specific data or research findings could be presented, a table of mentioned compounds is not applicable.

Allyl Tetraethyldiamidophosphate As a Reagent and Precursor in Chemical Synthesis

Role in the Synthesis of Complex Organic Molecules

Information regarding the specific use of Allyl tetraethyldiamidophosphate in the synthesis of complex organic molecules is not found in the reviewed scientific literature. In principle, as an organophosphate containing an allyl group, it could participate in various coupling reactions. Allyl phosphates, in general, are known to be effective electrophiles in transition-metal-catalyzed allylic substitution reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The tetraethyldiamidophosphate moiety would act as a leaving group in such transformations.

Development of New Synthetic Reagents

There is no available data to suggest that this compound has been utilized as a platform for the development of new synthetic reagents. Theoretically, the allyl group could be functionalized to introduce other reactive moieties, or the diamidophosphate (B1260613) core could be modified. However, no specific examples or methodologies have been reported.

Precursor in Polymer Chemistry and Material Science

The application of this compound as a precursor in polymer chemistry and material science is not documented in the available literature.

No studies have been found that describe the use of this compound as a monomer for the synthesis of phosphonate-containing polymers. The presence of the allyl group suggests potential for polymerization through radical or transition-metal-catalyzed processes.

There is no evidence in the scientific literature of this compound being used for the functionalization of polymeric materials. The allyl group could theoretically be grafted onto polymer backbones via various "click" chemistry reactions or other addition reactions to impart specific properties, such as flame retardancy or altered solubility, due to the phosphorus and nitrogen content.

Ligand Design in Coordination Chemistry

Specific studies on the use of this compound in ligand design for coordination chemistry are absent from the available scientific record.

No experimental data on the complexation of this compound with metal ions or its coordination behavior has been found. The phosphoryl oxygen and the nitrogen atoms of the diamidophosphate group possess lone pairs of electrons, making them potential coordination sites for metal ions. The allyl group could also participate in π-coordination with transition metals. The specific nature of its coordination would depend on the metal center and reaction conditions.

Future Research Avenues and Methodological Advancements

Exploration of New Synthetic Pathways and Catalyst Systems

The synthesis of Allyl tetraethyldiamidophosphate is foundational to its study and potential application. Future research will likely concentrate on developing more efficient, selective, and sustainable synthetic routes.

One promising area of investigation is the refinement of the Atherton-Todd reaction. This reaction typically involves the in-situ formation of a phosphoryl chloride, which then reacts with an amine. For this compound, this would involve the reaction of a suitable H-phosphonate with diethylamine (B46881) in the presence of a chlorinating agent and a base. The exploration of novel, non-toxic chlorinating agents and milder reaction conditions would be a significant advancement.

Another key pathway to explore is the oxidative cross-coupling of a phosphorous precursor with diethylamine. nih.gov This approach, often catalyzed by transition metals, could offer a more direct and atom-economical route to the target molecule. Research into earth-abundant metal catalysts, such as copper or zinc complexes, could lead to more cost-effective and environmentally friendly synthetic protocols. researchgate.net

Furthermore, the use of phosphoramidite (B1245037) chemistry, a standard for oligonucleotide synthesis, could be adapted. aragen.comtwistbioscience.comyoutube.com This would involve the synthesis of a suitable phosphoramidite precursor that can then be reacted with allyl alcohol and subsequently oxidized. Innovations in on-demand flow synthesis of phosphoramidites could provide rapid access to the necessary precursors with high purity. researchgate.net

The development of novel catalyst systems is also a critical research direction. Pi-allyl palladium complexes are known for their high activity in a range of cross-coupling reactions and could be investigated for their potential to catalyze the formation of the P-N bonds in this compound. matthey.commatthey.com

| Synthetic Pathway | Key Reagents/Catalysts | Potential Advantages | Research Focus |

| Modified Atherton-Todd | H-phosphonate, Diethylamine, Non-toxic chlorinating agent | Avoidance of hazardous reagents | Development of greener chlorinating agents and milder conditions |

| Oxidative Cross-Coupling | Phosphorous precursor, Diethylamine, Transition metal catalyst | High atom economy, direct synthesis | Exploration of earth-abundant metal catalysts (Cu, Zn) |

| Phosphoramidite Chemistry | Phosphoramidite precursor, Allyl alcohol, Oxidizing agent | High efficiency and control | Adaptation of on-demand flow synthesis for precursors |

| Catalytic Amination | Diallyl phosphite (B83602), Diethylamine, Lewis acid or transition metal catalyst | Direct C-N bond formation | Screening of novel catalyst systems |

Development of Advanced Analytical Techniques for Reaction Monitoring

To optimize the synthesis of this compound, real-time monitoring of the reaction progress is essential. Future research should focus on the application and development of advanced analytical techniques for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for monitoring the formation of organophosphorus compounds. In-situ NMR studies can provide quantitative data on the consumption of starting materials and the formation of the product and any byproducts. The use of stopped-flow NMR could provide insights into the initial stages of the reaction mechanism. uvic.ca

Mass spectrometry (MS), especially when coupled with techniques like Pressurized Sample Infusion (PSI-ESI-MS), allows for real-time analysis of reaction intermediates. uvic.ca This can be invaluable for elucidating the catalytic cycle and identifying potential catalyst deactivation pathways. High-resolution mass spectrometry can confirm the elemental composition of the final product.

The development of hyphenated techniques, such as online HPLC-NMR or HPLC-MS, would enable the separation and identification of all components in the reaction mixture, providing a comprehensive understanding of the reaction profile. For more complex reaction mixtures, Parallel Reaction Monitoring (PRM) on high-resolution mass spectrometers could offer superior quantitative performance compared to traditional Selected Reaction Monitoring (SRM). thermofisher.com

| Analytical Technique | Type of Information Obtained | Relevance to Reaction Monitoring |

| In-situ ³¹P NMR | Quantitative data on reactants, products, and byproducts | Real-time tracking of reaction kinetics and yield |

| PSI-ESI-MS | Identification of reaction intermediates and catalyst species | Elucidation of reaction mechanisms and catalyst behavior |

| Online HPLC-NMR/MS | Separation and structural identification of all components | Comprehensive reaction profiling and impurity analysis |

| Stopped-Flow NMR | Data on the initial moments of the reaction | Understanding of the initial steps of the reaction mechanism |

| Parallel Reaction Monitoring (PRM) | High-resolution quantitative analysis of target compounds | Accurate and precise quantification in complex matrices |

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis. nih.govengineering.org.cnpreprints.org For a specific target like this compound, these computational tools can be leveraged in several ways.

Furthermore, machine learning models can predict the outcome of a chemical reaction, including the expected yield and potential side products, under different reaction conditions. nih.gov This allows for the in-silico optimization of the synthesis of this compound, saving time and resources in the laboratory. The integration of AI with automated synthesis platforms could enable the rapid screening of a wide range of reaction parameters to identify the optimal conditions. researchgate.net

In the context of compound design, ML models can predict the physicochemical and biological properties of novel phosphoramidates based on their molecular structure. nih.gov This could guide the design of derivatives of this compound with enhanced properties for specific applications. Interpretable machine learning approaches can also provide insights into the structure-property relationships, aiding in the rational design of new molecules. youtube.com

| AI/ML Application | Objective | Methodology | Potential Impact |

| Retrosynthesis Prediction | Propose novel synthetic routes | Training on reaction databases, graph-based models | Discovery of more efficient and innovative syntheses |

| Reaction Outcome Prediction | Optimize reaction conditions in-silico | Regression and classification models, neural networks | Reduced experimental effort and faster optimization |

| Automated Synthesis | High-throughput screening of reaction parameters | Integration of AI with robotic platforms | Accelerated discovery of optimal synthetic protocols |

| Property Prediction | Design of derivatives with desired properties | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models | Rational design of new functional molecules |

Elucidation of Broader Mechanistic Principles through Computational Studies

Computational chemistry provides a powerful lens through which to understand the intricate details of chemical reactions. For this compound, density functional theory (DFT) calculations can be employed to elucidate the mechanisms of its formation.

By modeling the reaction pathways, it is possible to calculate the activation energies of different steps and identify the rate-determining step. This information is crucial for understanding the factors that control the reaction rate and for designing more efficient catalysts. For instance, computational studies can shed light on the role of the solvent and the base in the Atherton-Todd reaction or the mechanism of oxidative addition and reductive elimination in a transition metal-catalyzed cross-coupling.

Furthermore, computational studies can be used to predict the spectroscopic properties of this compound and its intermediates, which can aid in their experimental identification. For example, calculated NMR chemical shifts and vibrational frequencies can be compared with experimental data to confirm the structure of newly synthesized compounds.

The insights gained from computational studies on this specific molecule can also contribute to a broader understanding of the reactivity of phosphoramidates in general. By systematically studying the effects of the allyl and tetraethyldiamido groups on the electronic structure and reactivity of the phosphorus center, general principles can be derived that can be applied to the design of other organophosphorus compounds.

Unexplored Applications in Specialty Chemical Synthesis and Materials Innovation

The unique combination of an allyl group and diamido ligands in this compound opens up possibilities for its use as a specialty chemical and in materials science.

The allyl group is a versatile functional handle that can participate in a variety of chemical transformations, including polymerization, cross-linking, and click chemistry reactions. This suggests that this compound could be used as a monomer or cross-linking agent in the synthesis of novel polymers. The resulting phosphorus-containing polymers may exhibit interesting properties such as flame retardancy, adhesion, or biocompatibility.

The diamidophosphate (B1260613) moiety can act as a ligand for metal ions, suggesting potential applications in coordination chemistry and catalysis. The compound could be explored as a precursor for the synthesis of novel metal complexes with unique catalytic activities.

In the realm of materials innovation, the compound could be investigated as a surface modifying agent. The phosphoramidate (B1195095) group may have an affinity for certain surfaces, while the allyl group could be used to subsequently functionalize the surface through further chemical reactions. This could be relevant for the development of new coatings, sensors, or biocompatible materials. Additionally, the introduction of allyl groups into polyvinylphosphonates has been shown to be a flexible platform for further functionalization, suggesting a similar potential for polymers derived from this compound. rsc.org

Q & A

What are the recommended analytical methods for characterizing the purity and structural integrity of allyl tetraethyldiamidophosphate in synthetic chemistry?

To ensure accurate characterization:

- Mass Spectrometry (MS): Use high-resolution MS (e.g., electron ionization) to confirm molecular weight and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for spectral matching .

- Nuclear Magnetic Resonance (NMR): Employ P and H NMR to verify phosphorus and hydrogen environments, distinguishing between tetraethylamide and allyl groups. Integrate coupling constants to confirm stereochemical stability .

- Elemental Analysis: Validate empirical formula consistency (e.g., C, H, N, P content) to rule out impurities.

How can researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?

Experimental Design:

- pH Range: Test aqueous solutions at pH 2 (acidic), 7 (neutral), and 12 (basic) at 25°C and 50°C.

- Kinetic Monitoring: Use P NMR to track phosphorus-containing degradation products (e.g., phosphate esters) over time.

- Control Variables: Maintain ionic strength with buffer systems (e.g., phosphate or acetate buffers) to isolate pH effects.

Data Interpretation: Compare degradation rates using Arrhenius plots to model temperature dependence. Note deviations in acidic vs. basic conditions, which may indicate nucleophilic attack pathways .

What contradictions exist in existing toxicity data for this compound, and how should researchers address them?

Identified Gaps:

- Acute Toxicity: No human or animal data are available for this compound (similar to allyl chloroformate in ) .

- Reproductive/Genotoxic Effects: Limited studies on structurally related organophosphates (e.g., triphenyl phosphate) suggest potential neurotoxicity but lack mechanistic clarity .

Resolution Strategy: - Use read-across approaches with analogs (e.g., allyl chloroformate or tetraethyl dithiopyrophosphate) to infer hazards .

- Prioritize in vitro assays (e.g., Ames test for mutagenicity) and zebrafish embryo models for developmental toxicity screening .

How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodology:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for P–N and P–O bonds to predict cleavage susceptibility.

- Molecular Dynamics (MD): Simulate interactions with transition-metal catalysts (e.g., palladium) to identify favorable coordination sites.

Validation: Compare computational results with experimental kinetics (e.g., reaction yields under varying catalysts or solvents). Discrepancies may indicate unaccounted steric effects from the allyl group .

What safety protocols are critical when handling this compound in laboratory settings?

Precautionary Measures:

- Storage: Keep in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Avoid proximity to oxidizing agents .

- Personal Protective Equipment (PPE): Use explosion-proof ventilation, nitrile gloves, and chemical-resistant aprons.

- Spill Management: Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite). Avoid water to prevent exothermic reactions .

How should researchers approach synthesizing this compound to minimize byproduct formation?

Optimization Steps:

- Reagent Selection: Use anhydrous conditions and high-purity phosphorus precursors (e.g., POCl) to reduce side reactions.

- Temperature Control: Maintain reaction temperatures below 0°C during phosphorylation to prevent thermal decomposition.

- Purification: Employ column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the product from unreacted allyl alcohol or ethylamine residues .

What are the challenges in interpreting spectroscopic data for this compound, and how can they be mitigated?

Common Issues:

- Signal Overlap in NMR: The tetraethylamide group may obscure allyl proton signals. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks.

- Mass Spectral Fragmentation: Low-abundance molecular ions due to thermal instability. Apply soft ionization techniques (e.g., ESI-MS) to preserve the intact molecule .

What interdisciplinary approaches are recommended for studying the environmental fate of this compound?

Integrated Workflow:

- Environmental Chemistry: Measure hydrolysis half-lives in simulated natural waters (e.g., lake or seawater).

- Ecotoxicology: Conduct algae growth inhibition tests (OECD 201) to assess aquatic toxicity.

- Computational Modeling: Predict soil adsorption coefficients () using quantitative structure-activity relationships (QSARs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.